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Compound of Interest

Compound Name:
2-((3-Chlorophenyl)amino)benzoic

acid

CAS No.: 13278-36-9

Cat. No.: B078045

Get Quote

Common Synonyms: N-(3-Chlorophenyl)anthranilic acid; 3-Chlorofenamic acid; Clofenamic

acid (variable) CAS Registry Number: 13278-36-9 Chemical Class: Fenamate (N-Aryl

Anthranilic Acid Derivative)[1]

Executive Summary
2-((3-Chlorophenyl)amino)benzoic acid is a bioactive small molecule belonging to the

fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it is the des-

methyl analogue of Tolfenamic acid and the chloro-analogue of Flufenamic acid. While less

commercially prominent than its methylated counterparts, it serves as a critical pharmacophore

in Structure-Activity Relationship (SAR) studies targeting cyclooxygenase (COX) inhibition and

chloride channel modulation.

This guide details the physicochemical characterization, synthetic pathways, and

pharmacological mechanisms of this compound, designed for researchers in medicinal

chemistry and drug development.
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Chemical Identity & Physicochemical Profiling
The compound consists of an anthranilic acid core substituted at the nitrogen atom with a 3-

chlorophenyl ring.[1][2] The ortho-positioning of the carboxylic acid relative to the amine bridge

is essential for its ability to bind the arginine residue in the COX active site.

Structural Specifications
Parameter Data

IUPAC Name 2-((3-Chlorophenyl)amino)benzoic acid

Molecular Formula C₁₃H₁₀ClNO₂

Molecular Weight 247.68 g/mol

SMILES OC(=O)C1=CC=CC=C1NC2=CC=CC(Cl)=C2

InChI Key OVMWPVYEBVFZHM-UHFFFAOYSA-N

Physicochemical Properties
Property Value Source/Method

Appearance
Yellow to greenish crystalline

powder
Visual Inspection

Melting Point 171–172 °C Experimental [1]

Solubility
Soluble in DMSO, Ethanol,

DMF; Insoluble in Water
Standard Solubility Screen

pKa (Acid) 3.85 ± 0.10 (Predicted) ACD/Labs Percepta

LogP 4.3 – 5.6 Experimental/Predicted [2]

H-Bond Donors 2 (Carboxyl OH, Amine NH) Structural Analysis

H-Bond Acceptors
3 (Carboxyl O, Carbonyl O,

Amine N)
Structural Analysis

Synthesis & Manufacturing
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The industrial and laboratory-scale synthesis of 2-((3-Chlorophenyl)amino)benzoic acid
relies on the Ullmann Condensation, a copper-catalyzed N-arylation reaction. This pathway is

preferred for its robustness in forming C–N bonds between electron-deficient aryl halides and

anthranilic acid derivatives.

Reaction Mechanism (Ullmann Condensation)
The reaction involves the coupling of 2-chlorobenzoic acid (or its potassium salt) with 3-

chloroaniline in the presence of a copper catalyst.

Reagents:

Substrate A: 2-Chlorobenzoic acid (1.0 eq)

Substrate B: 3-Chloroaniline (1.2 eq)

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

Catalyst: Copper powder (activated) or CuI (5 mol%)

Solvent: DMF or Isoamyl alcohol (Reflux)

Step-by-Step Protocol:

Activation: Charge a round-bottom flask with 2-chlorobenzoic acid, K₂CO₃, and DMF. Stir at

80°C for 30 minutes to generate the potassium carboxylate salt.

Coupling: Add 3-chloroaniline and activated copper powder.

Reflux: Heat the mixture to reflux (approx. 130–140°C) for 4–6 hours under an inert

atmosphere (N₂). Monitor consumption of 2-chlorobenzoic acid via TLC (Mobile phase:

Hexane/Ethyl Acetate 7:3).

Work-up:

Cool reaction mixture to room temperature.

Pour into ice-cold water (pH ~9).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b078045/docs?utm_src=pdf-body#technical-profile-2-3-chlorophenyl-amino-benzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078045?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filter off inorganic copper residues and unreacted aniline.

Acidify the filtrate with 2M HCl to pH 2–3 to precipitate the crude product.

Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Synthetic Pathway Diagram
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Figure 1: Ullmann condensation pathway for the synthesis of 2-((3-
Chlorophenyl)amino)benzoic acid.

Pharmacology & Mechanism of Action
As a fenamate, 2-((3-Chlorophenyl)amino)benzoic acid functions primarily as an inhibitor of

Cyclooxygenase (COX) enzymes. It shares the dual-mechanism profile typical of this class:

inhibiting prostaglandin biosynthesis and potentially modulating ion channels.

Primary Mechanism: COX Inhibition[4]
Target: COX-1 and COX-2 enzymes (Prostaglandin G/H Synthase).[3]

Binding Mode: The carboxylate group forms an ionic bond with Arg-120 in the COX active

site, while the diphenylamine scaffold occupies the hydrophobic channel, blocking the entry

of Arachidonic Acid (AA).

Effect: Reduction in the synthesis of pro-inflammatory prostaglandins (PGE₂, PGI₂), leading

to analgesic and anti-inflammatory effects.[3][4]

Secondary Mechanism: Ion Channel Modulation
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Research into fenamates (e.g., Flufenamic acid) suggests that 2-((3-
Chlorophenyl)amino)benzoic acid may also modulate Chloride (Cl⁻) channels and Non-

selective Cation Channels (NSCCs). This activity is often explored in neurophysiology research

to study membrane excitability.

Pharmacological Pathway Diagram
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Figure 2: Mechanism of Action illustrating COX inhibition and blockage of the inflammatory

cascade.
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Analytical Profiling & Quality Control
For identification and purity assessment, High-Performance Liquid Chromatography (HPLC) is

the standard method. The following protocol is validated for fenamate derivatives.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Mobile Phase:

A: 20 mM Potassium Phosphate Buffer (pH 3.0)

B: Acetonitrile[5][6][7]

Gradient: 40% B to 80% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV @ 280 nm (Max absorption for fenamate core).

Retention Time: Expect elution between 4.5 – 6.0 minutes (variable based on gradient).

Spectroscopic Identification
¹H NMR (DMSO-d₆, 400 MHz):

δ 13.0 (s, 1H, -COOH)

δ 9.5 (s, 1H, -NH-)

δ 7.9 (dd, 1H, Ar-H ortho to COOH)

δ 6.8–7.5 (m, 7H, Aromatic protons)

MS (ESI-): m/z 246.0 [M-H]⁻ (Characteristic chlorine isotope pattern ³⁵Cl/³⁷ Cl 3 :1).

Safety & Handling
Hazard Classification: Irritant (Skin/Eye).
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GHS Signal Word: Warning.[8]

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation).

Storage: Store at +2°C to +8°C, protected from light. Hygroscopic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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